(1-Butyloctyl)cyclohexane

Description

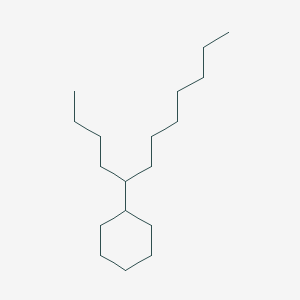

Structure

2D Structure

3D Structure

Properties

CAS No. |

13151-85-4 |

|---|---|

Molecular Formula |

C18H36 |

Molecular Weight |

252.5 g/mol |

IUPAC Name |

dodecan-5-ylcyclohexane |

InChI |

InChI=1S/C18H36/c1-3-5-7-8-10-14-17(13-6-4-2)18-15-11-9-12-16-18/h17-18H,3-16H2,1-2H3 |

InChI Key |

KBVIBWSEPXLFGZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(CCCC)C1CCCCC1 |

Canonical SMILES |

CCCCCCCC(CCCC)C1CCCCC1 |

Synonyms |

(1-Butyloctyl)cyclohexane |

Origin of Product |

United States |

Foundational & Exploratory

(1-Butyloctyl)cyclohexane synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of (1-Butyloctyl)cyclohexane

Introduction: Interpreting this compound

The nomenclature "this compound" is ambiguous and does not correspond to a standard IUPAC name. This ambiguity presents a challenge in identifying the precise molecular structure for synthesis and characterization. Two plausible interpretations are considered:

-

1-Cyclohexyldodecane : This interpretation assumes "butyloctyl" refers to a C12 alkyl chain (dodecyl) attached to the cyclohexane ring. The "1-" prefix, in this context, would be redundant as there is only one substituent.

-

1-Butyl-1-octylcyclohexane : This suggests a cyclohexane ring with both a butyl and an octyl group attached to the same carbon atom.

Given the synthetic complexity and the lack of available literature for 1-butyl-1-octylcyclohexane, this guide will focus on the synthesis and characterization of 1-cyclohexyldodecane . This compound is a reasonable interpretation of the provided name and has the advantage of being a well-defined structure with available scientific data for comparison.

Caption: Interpretation of the ambiguous name and selection of the target molecule.

Synthesis of 1-Cyclohexyldodecane

The synthesis of 1-cyclohexyldodecane is proposed via a three-step process starting from benzene. This synthetic route involves a Friedel-Crafts acylation to form a ketone, followed by a Wolff-Kishner reduction to the corresponding alkylbenzene, and finally, catalytic hydrogenation of the aromatic ring to yield the desired cycloalkane.

Caption: Workflow for the synthesis of 1-Cyclohexyldodecane.

Experimental Protocols: Synthesis

Step 1: Friedel-Crafts Acylation of Benzene to Dodecanophenone

This procedure is based on the general principles of Friedel-Crafts acylation.[1][2][3][4][5]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and an addition funnel is charged with anhydrous aluminum chloride (AlCl₃) and dry benzene under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Lauroyl chloride is dissolved in dry benzene and added dropwise to the stirred suspension of AlCl₃ in benzene at 0-5 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for a specified time to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with water, a dilute solution of sodium bicarbonate, and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude dodecanophenone is purified by vacuum distillation.

Step 2: Wolff-Kishner Reduction of Dodecanophenone to Dodecylbenzene

This procedure follows the Huang-Minlon modification of the Wolff-Kishner reduction.[6][7][8][9][10]

-

Reaction Setup: A round-bottom flask fitted with a reflux condenser is charged with dodecanophenone, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.

-

Hydrazone Formation: The mixture is heated to a temperature that allows for the formation of the hydrazone, with the removal of water.

-

Reduction: The temperature is then raised to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas, leading to the formation of the alkane. The reaction is typically heated at reflux until the evolution of nitrogen ceases.

-

Workup: The reaction mixture is cooled, and water is added. The product is extracted with a non-polar solvent like hexane or petroleum ether.

-

Purification: The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated. The resulting dodecylbenzene is purified by vacuum distillation.

Step 3: Catalytic Hydrogenation of Dodecylbenzene to 1-Cyclohexyldodecane

This procedure is based on general methods for the hydrogenation of aromatic rings.[11][12][13]

-

Reaction Setup: A high-pressure autoclave (Parr hydrogenator) is charged with dodecylbenzene, a suitable solvent (e.g., ethanol or acetic acid), and a hydrogenation catalyst (e.g., 5% Rhodium on carbon or another suitable catalyst).

-

Hydrogenation: The autoclave is sealed, flushed with hydrogen gas to remove air, and then pressurized with hydrogen to the desired pressure. The mixture is stirred and heated to the reaction temperature.

-

Monitoring: The reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen uptake ceases.

-

Workup: The reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The final product, 1-cyclohexyldodecane, is purified by vacuum distillation.

Characterization of 1-Cyclohexyldodecane

The characterization of the synthesized 1-cyclohexyldodecane involves the use of various analytical techniques to confirm its identity and purity.

Caption: Workflow for the characterization of 1-Cyclohexyldodecane.

Experimental Protocols: Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile solvent is injected into the GC-MS. The GC separates the components of the mixture, and the MS provides a mass spectrum for each component, which can be used to determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR spectroscopy is used to determine the number and types of hydrogen atoms, while ¹³C NMR spectroscopy provides information about the carbon skeleton.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to obtain the IR spectrum. The spectrum is analyzed for the presence of characteristic C-H stretching and bending vibrations for alkanes and the absence of aromatic C-H and C=C bands.

-

Physical Property Measurement:

-

Boiling Point: Determined at a specific pressure using standard laboratory techniques.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature.

-

Refractive Index: Measured using a refractometer at a specified temperature and wavelength.

-

Data Presentation

The following tables summarize the known physical and spectroscopic properties of 1-cyclohexyldodecane.

Table 1: Physical Properties of 1-Cyclohexyldodecane

| Property | Value | Reference |

| CAS Number | 1795-17-1 | [14][15][16] |

| Molecular Formula | C₁₈H₃₆ | [14][15][16][17] |

| Molecular Weight | 252.48 g/mol | [17][18][19] |

| Boiling Point | 314.85 °C at 750 Torr | [14] |

| Melting Point | 12.5 °C | [14][18] |

| Density | 0.8228 g/cm³ at 20 °C | [14] |

Table 2: Spectroscopic Data for 1-Cyclohexyldodecane [17]

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the methylene protons of the cyclohexane ring and the dodecyl chain, and the methyl protons of the dodecyl chain. |

| ¹³C NMR | Resonances for the carbons of the cyclohexane ring and the dodecyl chain. |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z = 252, and a fragmentation pattern characteristic of a long-chain alkylcyclohexane. |

| FTIR | Strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. Absence of peaks associated with aromatic rings (around 3030 cm⁻¹ and 1600-1450 cm⁻¹). |

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. google.com [google.com]

- 4. learnbin.net [learnbin.net]

- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Wolff-Kishner Reduction [organic-chemistry.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Benzene hydrogenation utilizing organometallic early transition metal precursors - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. youtube.com [youtube.com]

- 14. CAS Common Chemistry [commonchemistry.cas.org]

- 15. Dodecylcyclohexane [webbook.nist.gov]

- 16. Dodecylcyclohexane [webbook.nist.gov]

- 17. Dodecylcyclohexane | C18H36 | CID 15714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. dodecyl cyclohexane, 1795-17-1 [thegoodscentscompany.com]

- 19. Dodecylcyclohexane (CAS 1795-17-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

Physical and chemical properties of (1-Butyloctyl)cyclohexane

An In-depth Technical Guide on the Physical and Chemical Properties of (1-Butyloctyl)cyclohexane

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS Number: 13151-85-4). Due to the limited availability of experimental data for this specific compound, this guide combines predicted data from computational models with established experimental protocols for similar long-chain hydrocarbons. This approach offers a robust framework for understanding and utilizing this compound in research and development.

Introduction to this compound

This compound is a saturated aliphatic hydrocarbon featuring a cyclohexane ring substituted with a 1-butyloctyl group. Its molecular structure consists of a total of 18 carbon atoms, giving it a relatively high molecular weight and predicted lipophilicity. As a saturated cycloalkane, it is expected to be a chemically stable, non-polar liquid with properties similar to other long-chain alkanes and cycloalkanes. Such compounds are often of interest in fields requiring non-polar solvents, lubricants, or as scaffolds in synthetic chemistry.

Physical and Chemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values have been derived from computational methods and should be considered as estimates pending experimental verification.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Unit | Prediction Method |

| Molecular Formula | C₁₈H₃₆ | - | - |

| Molecular Weight | 252.48 | g/mol | - |

| Normal Boiling Point | 585.13 | K (312 °C) | Joback Method |

| Normal Melting Point | 299.78 | K (26.6 °C) | Joback Method |

| Critical Temperature | 761.03 | K | Joback Method |

| Critical Pressure | 1438.29 | kPa | Joback Method |

| Critical Volume | 0.991 | m³/kmol | Joback Method |

| Enthalpy of Vaporization | 56.44 | kJ/mol | Joback Method |

| LogP (Octanol/Water) | 7.029 | - | Crippen Method |

| Water Solubility (logS) | -7.21 | - | Crippen Method |

Chemical Reactivity and Stability

This compound is a saturated cycloalkane. These compounds are generally characterized by low chemical reactivity. The cyclohexane ring is in a stable chair conformation, which minimizes ring strain.

-

Combustion : Like other hydrocarbons, this compound will undergo combustion in the presence of excess oxygen to produce carbon dioxide and water.

-

Free-Radical Halogenation : In the presence of UV light, cycloalkanes can undergo free-radical substitution with halogens (e.g., chlorine or bromine) to form halogenated derivatives.

-

Stability : It is expected to be stable under normal storage conditions and unreactive towards most acids, bases, and oxidizing/reducing agents at room temperature.

Detailed Experimental Protocols

The following sections provide standardized methodologies for the experimental determination of key physicochemical properties for high-molecular-weight hydrocarbons like this compound.

Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of a small amount of liquid.

-

Principle : A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of vapor bubbles emerges and then ceases upon cooling is recorded.

-

Apparatus : Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source.

-

Procedure :

-

Place a small amount of the sample into the test tube.

-

Invert a capillary tube (sealed end up) into the liquid.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a heating oil.

-

Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube as the liquid's boiling point is approached and exceeded.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[1][2]

-

Density Measurement (Pressure Hydrometer Method)

This method is applicable for determining the density of light hydrocarbons.[3]

-

Principle : A hydrometer is an instrument used to measure the relative density of liquids based on the concept of buoyancy. The denser the liquid, the higher the hydrometer will float.

-

Apparatus : Pressure hydrometer, hydrometer cylinder, constant-temperature bath, thermometer.

-

Procedure :

-

Fill the hydrometer cylinder with the liquid sample.

-

Place the cylinder in a constant-temperature bath to achieve thermal equilibrium.[3]

-

Gently immerse the hydrometer into the liquid.

-

Read the density from the hydrometer scale at the point where the liquid surface meets the stem.

-

Record the temperature of the sample, as density is temperature-dependent.[4][5]

-

Partition Coefficient (logP) Determination (Shake Flask Method)

The shake flask method is the traditional approach for determining the octanol-water partition coefficient, a measure of a substance's lipophilicity.[6][7]

-

Principle : A compound is partitioned between two immiscible phases, n-octanol and water. The ratio of its concentration in the two phases at equilibrium is the partition coefficient (P). LogP is the base-10 logarithm of this ratio.

-

Apparatus : Separatory funnels or vials, mechanical shaker, centrifuge, analytical instrument for concentration measurement (e.g., HPLC, GC).

-

Procedure :

-

Prepare n-octanol saturated with water and water saturated with n-octanol.

-

Dissolve a known amount of the sample in one of the phases.

-

Mix known volumes of the sample solution and the other phase in a separatory funnel.

-

Shake the mixture for a sufficient time to reach equilibrium.

-

Allow the two phases to separate completely, using a centrifuge if necessary.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate P as [concentration in octanol] / [concentration in water], and then determine logP.[6]

-

Visualized Workflows and Relationships

To aid in the understanding of the experimental and chemical context of this compound, the following diagrams are provided.

Caption: Workflow for the determination of physicochemical properties.

Caption: General reactions of cyclohexane.

References

- 1. Video: Boiling Points - Concept [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. d.altajhiz.com [d.altajhiz.com]

- 4. onepetro.org [onepetro.org]

- 5. emersonautomationexperts.com [emersonautomationexperts.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (1-Butyloctyl)cyclohexane: A Technical Overview

Researchers, scientists, and drug development professionals requiring detailed characterization of saturated hydrocarbon scaffolds will find this technical guide essential. This document provides a comprehensive, albeit currently theoretical, overview of the expected spectroscopic data for (1-Butyloctyl)cyclohexane. Due to a lack of publicly available experimental data for this specific molecule, this guide leverages established principles of NMR, IR, and Mass Spectrometry to predict its spectral characteristics.

Summary of Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of its constituent chemical moieties.

| ¹H NMR | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

| Cyclohexane Ring (CH) | 1.60 - 1.80 | Multiplet | 1H |

| Cyclohexane Ring (CH₂) | 1.10 - 1.40 | Multiplet | 10H |

| Alkyl Chain (α-CH) | 1.20 - 1.30 | Multiplet | 1H |

| Alkyl Chain (CH₂) | 1.20 - 1.30 | Multiplet | 18H |

| Alkyl Chain (CH₃) | 0.85 - 0.95 | Triplet | 6H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Cyclohexane Ring (CH) | 35 - 45 |

| Cyclohexane Ring (CH₂) | 25 - 35 |

| Alkyl Chain (α-CH) | 30 - 40 |

| Alkyl Chain (CH₂) | 20 - 35 |

| Alkyl Chain (CH₃) | 10 - 15 |

| IR Spectroscopy | Predicted Absorption (cm⁻¹) | Functional Group |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Alkane |

| C-H Bend (Methylene) | 1450 - 1470 | Alkane |

| C-H Bend (Methyl) | 1370 - 1380 | Alkane |

| Mass Spectrometry | Predicted m/z | Fragment |

| 266.5 | [M]⁺ | Molecular Ion |

| 183.3 | [M - C₆H₁₃]⁺ | Loss of hexyl radical |

| 125.2 | [M - C₁₀H₂₁]⁺ | Loss of decyl radical |

| 83.1 | [C₆H₁₁]⁺ | Cyclohexyl fragment |

| 57.1 | [C₄H₉]⁺ | Butyl fragment |

| 43.1 | [C₃H₇]⁺ | Propyl fragment |

Experimental Protocols

While specific experimental data for this compound is not available, the following are detailed, standard methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.1% tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds would be employed. For ¹³C NMR, a proton-decoupled pulse sequence would be used to obtain singlets for all carbon environments.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the compound in a volatile solvent like methanol or dichloromethane would be introduced into the instrument. The electron energy would be set to 70 eV. The resulting mass spectrum would show the molecular ion peak and various fragment ions.

Spectroscopic Analysis Workflow

The logical flow of analyzing a novel compound like this compound involves a series of spectroscopic techniques to elucidate its structure.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility of (1-Butyloctyl)cyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (1-Butyloctyl)cyclohexane. Given the absence of publicly available quantitative solubility data for this specific compound, this guide leverages theoretical principles and data from analogous long-chain alkylcyclohexanes to predict its solubility. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility in various organic solvents and outlines a general workflow for a comprehensive solubility study.

Core Principles: Predicting Solubility

The solubility of a compound is primarily governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another. This compound is a nonpolar aliphatic hydrocarbon, characterized by a cyclohexane ring with a C12 alkyl chain. Its structure is dominated by nonpolar C-C and C-H bonds, leading to the following expected solubility profile:

-

High Solubility in Nonpolar Solvents: It is expected to be highly soluble in nonpolar organic solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene) due to similar van der Waals intermolecular forces.

-

Moderate to Low Solubility in Polar Aprotic Solvents: Solubility is likely to be lower in polar aprotic solvents like acetone or ethyl acetate, where dipole-dipole interactions are more significant.

-

Insolubility in Polar Protic Solvents: It is expected to be virtually insoluble in highly polar protic solvents such as water, methanol, and ethanol, as the strong hydrogen bonding network of these solvents would not be favorably disrupted by the nonpolar solute.

Data Presentation: Estimated Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These estimations are based on its nonpolar structure and the observed solubility of similar long-chain alkylcyclohexanes like dodecylcyclohexane and tetradecylcyclohexane.[1][2][3]

| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale |

| Hexane | Nonpolar | High | "Like dissolves like"; both are nonpolar hydrocarbons.[4][5] |

| Toluene | Nonpolar (Aromatic) | High | "Like dissolves like"; both are nonpolar. |

| Diethyl Ether | Slightly Polar | Moderate to High | The nonpolar hydrocarbon portion of the ether facilitates dissolution. |

| Dichloromethane | Polar Aprotic | Moderate | The polarity of the solvent may limit complete miscibility. |

| Acetone | Polar Aprotic | Low | Significant difference in polarity. |

| Ethyl Acetate | Polar Aprotic | Low | Significant difference in polarity. |

| Ethanol | Polar Protic | Very Low / Insoluble | Strong hydrogen bonding in the solvent prevents dissolution of the nonpolar solute. |

| Methanol | Polar Protic | Very Low / Insoluble | Strong hydrogen bonding in the solvent prevents dissolution of the nonpolar solute. |

| Water | Polar Protic | Insoluble | Highly polar solvent with strong hydrogen bonding.[1][3] |

Note: This table provides qualitative predictions. For quantitative data, experimental determination is necessary.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and straightforward technique to quantitatively determine the solubility of a solid or liquid solute in a solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (PTFE, appropriate pore size)

-

Glass syringes

-

Pre-weighed evaporation dishes or beakers

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to rest in the thermostatic bath for several hours to let the undissolved solute settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-warmed glass syringe to prevent precipitation upon cooling.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any suspended micro-particles.

-

-

Solvent Evaporation:

-

Weigh the evaporation dish containing the filtered solution to determine the total mass of the solution.

-

Place the dish in a vacuum oven at a controlled temperature to evaporate the solvent completely. The temperature should be high enough to facilitate evaporation but low enough to prevent loss of the solute.

-

Alternatively, the solvent can be evaporated under a gentle stream of nitrogen.

-

-

Mass Determination and Calculation:

-

Once the solvent has been completely removed, cool the evaporation dish in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dry solute residue.

-

The solubility can be calculated in various units, such as g/100 g of solvent or mol/L.

-

Calculation ( g/100 g of solvent):

-

Mass of solute = (Mass of dish + solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + solute)

-

Solubility = (Mass of solute / Mass of solvent) x 100

Mandatory Visualization: Workflow for a Comprehensive Solubility Study

The following diagram illustrates the logical workflow for conducting a thorough solubility study of a compound like this compound.

References

Navigating the Thermal Landscape of (1-Butyloctyl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of (1-Butyloctyl)cyclohexane. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages findings from studies on analogous long-chain alkylcyclohexanes to infer its thermal behavior, decomposition pathways, and key stability parameters. This document is intended to serve as a valuable resource for professionals working with high-molecular-weight hydrocarbons in fields such as lubricant formulation, materials science, and drug development, where thermal stability is a critical performance attribute.

Introduction to this compound

This compound is a saturated hydrocarbon featuring a cyclohexane ring substituted with a dodecyl alkyl chain. Its structure suggests properties typical of synthetic hydrocarbon fluids, including a high boiling point, low volatility, and good viscosity characteristics, making it a candidate for applications such as a lubricant base oil, a solvent in high-temperature reactions, or a component in pharmaceutical formulations. Understanding its thermal stability is paramount for defining its operational limits and predicting its degradation products.

Thermal Stability and Decomposition Profile

The thermal stability of alkylcyclohexanes is significantly influenced by the length of the alkyl substituent. Research indicates that the thermal stability of these compounds decreases as the length of the alkyl side-chain increases. For this compound, with its C12 side chain, decomposition is expected to occur at elevated temperatures, likely initiating through the cleavage of the alkyl chain.

Quantitative Thermal Decomposition Data (Inferred)

| Parameter | Value (Illustrative) | Method | Conditions |

| Onset Decomposition Temperature (Tonset) | 350 - 400 °C | Thermogravimetric Analysis (TGA) | Inert Atmosphere (N2) |

| Temperature at Max Decomposition Rate (Tmax) | 400 - 450 °C | Derivative Thermogravimetry (DTG) | Inert Atmosphere (N2) |

| Activation Energy (Ea) | 240 - 290 kJ·mol-1 | Isothermal or Non-isothermal TGA | Inert Atmosphere (N2) |

| Pre-exponential Factor (A) | 1012 - 1016 s-1 | Isothermal or Non-isothermal TGA | Inert Atmosphere (N2) |

Note: These values are inferred from data on smaller alkylcyclohexanes and are for illustrative purposes only. Actual values for this compound may vary.

Proposed Decomposition Pathways

The primary decomposition mechanism for alkylcyclohexanes with side chains of three or more carbons is β-scission of a carbon-carbon bond within the alkyl group.[2] In the case of this compound, this would lead to the formation of smaller, more volatile hydrocarbons.

A proposed dominant decomposition pathway for this compound is initiated by the homolytic cleavage of a C-C bond in the butyloctyl side chain, particularly at the β-position relative to the cyclohexane ring. This is energetically more favorable than the cleavage of a C-C bond within the ring or a C-H bond.

Caption: Proposed decomposition pathway for this compound.

Experimental Protocols for Thermal Stability Assessment

To experimentally determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).

-

The sample is heated in a controlled atmosphere, typically an inert gas such as nitrogen, at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are recorded.

-

The onset decomposition temperature is determined from the TGA curve, and the temperature of maximum decomposition rate is identified from the peak of the DTG curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

A small, encapsulated sample of this compound is placed in the DSC instrument alongside an empty reference pan.

-

The sample and reference are heated at a controlled rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic or exothermic events, such as decomposition, are observed as peaks in the DSC thermogram.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a high-boiling organic compound like this compound.

Caption: Experimental workflow for thermal stability analysis.

Conclusion

While direct experimental data on the thermal stability of this compound is scarce, a robust understanding of its likely behavior can be extrapolated from the extensive research on analogous long-chain alkylcyclohexanes. It is anticipated that this compound possesses good thermal stability, with decomposition initiating at elevated temperatures primarily through β-scission of the alkyl side chain. For applications where this compound will be subjected to thermal stress, it is crucial to conduct empirical studies using the methodologies outlined in this guide to establish its precise operational limits and degradation profile. This will ensure its effective and safe use in research, development, and industrial processes.

References

(1-Butyloctyl)cyclohexane as a novel organic compound

An In-depth Technical Guide to the Novel Organic Compound: (1-Butyloctyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS RN: 13151-85-4) is a saturated alicyclic hydrocarbon.[1][2][3] This document provides a comprehensive overview of its known properties, a proposed synthetic pathway, and detailed protocols for its characterization and preliminary biological evaluation. Due to the limited publicly available experimental data on this compound, this guide serves as a foundational resource for researchers interested in exploring its potential applications in materials science, pharmacology, and other scientific fields. The methodologies outlined herein are based on established principles of organic chemistry and cell biology.

Introduction

This compound, also known by its systematic IUPAC name dodecan-5-ylcyclohexane, is a C18 hydrocarbon featuring a dodecyl chain attached to a cyclohexane ring.[1] Its structure, consisting of a bulky, flexible alkyl group and a cyclic moiety, suggests potential utility as a non-polar solvent, a lubricant base oil, or a hydrophobic scaffold in medicinal chemistry. Currently, information on this compound in scientific literature is sparse, positioning it as a novel target for synthesis and investigation. This whitepaper aims to bridge this knowledge gap by providing a theoretical and practical framework for its study.

Physicochemical and Computed Properties

While experimental data remains largely unavailable, several key properties of this compound have been calculated using computational models. These predicted values, along with its basic identifiers, are crucial for planning its synthesis, purification, and application.

| Property | Value | Source Type | Reference |

| CAS Number | 13151-85-4 | Identifier | [1][2] |

| Molecular Formula | C₁₈H₃₆ | Identifier | [1][2] |

| Molecular Weight | 252.48 g/mol | Identifier | [1][2] |

| IUPAC Name | dodecan-5-ylcyclohexane | Identifier | [1] |

| Synonyms | Cyclohexane, (1-butyloctyl)- | Identifier | [2] |

| Normal Boiling Point | 630.35 K (357.2 °C) | Calculated | [4] |

| Normal Melting Point | 285.00 K (11.85 °C) | Calculated | [4] |

| Enthalpy of Vaporization | 55.70 kJ/mol | Calculated | [4] |

| Critical Temperature | 813.84 K | Calculated | [4] |

| Critical Pressure | 1338.82 kPa | Calculated | [4] |

| Octanol/Water Partition Coeff. (logP) | 6.734 | Calculated | [4] |

| Water Solubility (logS) | -6.77 (mol/L) | Calculated | [4] |

Table 1: Summary of known identifiers and computationally predicted properties of this compound.

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthesis of this compound can be achieved via a two-step process: Friedel-Crafts alkylation to create the aromatic precursor, followed by catalytic hydrogenation.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of (1-Butyloctyl)benzene (5-Phenyldodecane)

-

Reaction Setup: To a stirred solution of benzene (excess) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) or a strong protic acid like sulfuric acid (H₂SO₄) at 0-5°C.

-

Addition of Alkylating Agent: Slowly add an isomeric mixture of dodecene (or a specific isomer like 1-dodecene) to the reaction mixture. The electrophilic addition of the protonated alkene to the benzene ring will occur.

-

Reaction and Workup: Allow the mixture to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, quench the reaction by slowly adding ice-water.

-

Purification: Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. The excess benzene is removed by rotary evaporation. The crude product, (1-Butyloctyl)benzene, is then purified by vacuum distillation.[5][6]

Step 2: Catalytic Hydrogenation to this compound

-

Reaction Setup: Dissolve the purified (1-Butyloctyl)benzene in a suitable solvent (e.g., ethanol or ethyl acetate) in a high-pressure hydrogenation vessel (autoclave).

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Rhodium on Carbon (Rh/C) or Platinum(IV) oxide (PtO₂). Rhodium-based catalysts are particularly effective for the hydrogenation of aromatic rings.[7]

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 bar). Heat the mixture (e.g., to 80-100°C) with vigorous stirring.

-

Monitoring and Workup: Monitor the reaction by observing the drop in hydrogen pressure. Once the reaction is complete (pressure stabilizes), cool the vessel, and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure. The final product, this compound, can be further purified by vacuum distillation if necessary.

Proposed Structural Characterization

A combination of spectroscopic methods is essential to confirm the identity and purity of the synthesized compound.

Caption: Proposed workflow for the characterization of this compound.

Detailed Experimental Protocol: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Analysis: Acquire a proton NMR spectrum. The spectrum is expected to show broad multiplets in the aliphatic region (approx. 0.8-1.8 ppm) corresponding to the overlapping signals of the cyclohexane ring protons and the long alkyl chain protons. A triplet near 0.9 ppm would correspond to the two terminal methyl groups of the butyl and octyl chains.

-

¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum. The spectrum should display a series of peaks in the aliphatic region (approx. 10-45 ppm). The number of unique signals will depend on the symmetry of the molecule.[8][9]

-

2D NMR (COSY, HSQC): If needed, 2D NMR experiments can be performed to confirm the connectivity between protons and carbons.

-

-

Mass Spectrometry (MS):

-

Method: Use Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

-

Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 252.5, corresponding to the molecular weight of C₁₈H₃₆. Fragmentation patterns would likely involve the loss of alkyl fragments from the main chain.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Method: Analyze a thin film of the neat liquid product.

-

Expected Result: The spectrum will be characteristic of a saturated hydrocarbon, showing strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of peaks in the aromatic C-H stretch region (>3000 cm⁻¹) and C=C stretch region (1600-1680 cm⁻¹) would confirm the complete hydrogenation of the aromatic precursor.

-

Potential Applications and Proposed Biological Screening

The high lipophilicity (predicted logP ≈ 6.7) and saturated hydrocarbon nature of this compound suggest its potential as a specialty solvent, a component in lubricants, or as a hydrophobic moiety in the design of novel surfactants or drug delivery systems. To explore its potential in the life sciences, a preliminary assessment of its biological activity is a critical first step.

Proposed Experimental Workflow: In-Vitro Cytotoxicity Assay

A cytotoxicity assay is a fundamental screening method to determine if a novel compound has toxic effects on living cells, which is a prerequisite for any further therapeutic development.[10][11]

Caption: Workflow for a standard MTT-based cytotoxicity assay.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Culture a suitable human cancer cell line (e.g., HeLa or MCF-7) in the appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.[12]

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[12]

-

Compound Preparation and Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO only (vehicle control) and wells with a known cytotoxic agent (positive control).[12]

-

Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

-

Data Acquisition: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%.

Conclusion

This compound represents an uncharted area in organic chemistry. While its basic molecular identity is established, a significant opportunity exists for its synthesis, comprehensive characterization, and exploration of its potential applications. The proposed synthetic route via Friedel-Crafts alkylation followed by catalytic hydrogenation offers a reliable method for its preparation. The detailed protocols for structural characterization and preliminary cytotoxicity screening provided in this guide offer a clear and actionable roadmap for researchers to begin investigating this novel compound. The findings from such studies will be crucial in determining its future role in science and industry.

References

- 1. echemi.com [echemi.com]

- 2. 13151-85-4 CAS Manufactory [chemicalbook.com]

- 3. This compound | 13151-85-4 - BuyersGuideChem [buyersguidechem.com]

- 4. Dodecane, 5-cyclohexyl- (CAS 13151-85-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 5-Phenyldodecane | C18H30 | CID 17630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cymitquimica.com [cymitquimica.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ijprajournal.com [ijprajournal.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Discovery and history of (1-Butyloctyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Butyloctyl)cyclohexane is a saturated alicyclic hydrocarbon characterized by a cyclohexane ring substituted with a 1-butyloctyl group. Its long, branched alkyl chain suggests potential applications in areas requiring specific physical properties such as viscosity, lubricity, and thermal stability. This technical guide provides a comprehensive overview of the available information on this compound, including its discovery, synthesis, and physical properties. Due to the limited publicly available data on this specific compound, some information has been inferred from established chemical principles and data on analogous long-chain alkyl-substituted cyclohexanes.

Discovery and History

The precise date and discoverer of this compound are not well-documented in readily accessible scientific literature. However, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 13151-85-4. The history of this compound is likely intertwined with the broader development of synthetic hydrocarbon lubricants. The mid-20th century saw a surge in research into synthetic oils to meet the demands of advanced machinery, particularly in the automotive and aviation industries.[1][2] The development of multigrade engine oils in the 1950s, which utilized polymer additives to modify viscosity, spurred further innovation in synthetic base oils.[3][4][5]

The synthesis of long-chain alkyl-substituted aromatic and alicyclic compounds was a key area of this research. The Friedel-Crafts alkylation, discovered in 1877, provided a fundamental method for attaching long alkyl chains to aromatic rings.[6] Subsequent hydrogenation of these alkylbenzenes offered a pathway to saturated alicyclic hydrocarbons. It is plausible that this compound was first synthesized and studied during this period of intensive research into synthetic lubricants, likely as a candidate for a high-performance base oil or additive. Its branched structure would have been of particular interest for its potential to lower the pour point and improve the viscometric properties of lubricant formulations.

Synthesis

A plausible and widely practiced method for the synthesis of this compound involves a two-step process:

-

Friedel-Crafts Alkylation of Benzene: This step involves the reaction of benzene with a suitable C12 alkylating agent in the presence of a Lewis acid catalyst.

-

Hydrogenation of the Alkylbenzene: The resulting (1-butyloctyl)benzene is then catalytically hydrogenated to saturate the aromatic ring, yielding this compound.

Logical Relationship of the Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the following represents a generalized procedure based on established methods for similar compounds.

Step 1: Friedel-Crafts Alkylation of Benzene with 1-Dodecene

This procedure is based on general protocols for Friedel-Crafts alkylation of benzene with long-chain alkenes.[7][8]

Materials:

-

Benzene (anhydrous)

-

1-Dodecene

-

Aluminum chloride (AlCl₃), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A three-necked round-bottom flask is charged with anhydrous benzene and anhydrous aluminum chloride under a dry nitrogen atmosphere. The mixture is cooled in an ice bath.

-

1-Dodecene is added dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours to ensure complete reaction.

-

The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated using a separatory funnel, washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude (1-butyloctyl)benzene is purified by vacuum distillation.

Experimental Workflow for Friedel-Crafts Alkylation

Caption: Workflow for the synthesis of the intermediate, (1-butyloctyl)benzene.

Step 2: Catalytic Hydrogenation of (1-Butyloctyl)benzene

This protocol is a general representation of the catalytic hydrogenation of an alkylbenzene.[9]

Materials:

-

(1-Butyloctyl)benzene

-

Ethanol or other suitable solvent

-

Palladium on carbon (Pd/C, 5-10%) or Raney Nickel catalyst

-

Hydrogen gas (H₂)

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

The (1-butyloctyl)benzene is dissolved in a suitable solvent like ethanol and placed in a high-pressure autoclave.

-

The catalyst (e.g., 5% Pd/C) is carefully added to the solution.

-

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 100-500 psi).

-

The mixture is stirred and heated to a designated temperature (e.g., 100-150 °C) for several hours until the uptake of hydrogen ceases.

-

The autoclave is cooled to room temperature and the excess hydrogen is carefully vented.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Quantitative Data

Direct experimental data for this compound is scarce. The following table summarizes available and estimated data.

| Property | This compound | (1-Butyloctyl)benzene (Precursor) | Butylcyclohexane (Analogue) |

| CAS Number | 13151-85-4 | 2719-63-3 | 1678-93-9 |

| Molecular Formula | C₁₈H₃₆[3] | C₁₈H₃₀[10] | C₁₀H₂₀[11] |

| Molecular Weight | 252.48 g/mol [1] | 246.43 g/mol [10] | 140.27 g/mol [11] |

| Boiling Point | Estimated: ~320-340 °C | Not available | 179-181 °C[11] |

| Density | Estimated: ~0.83-0.85 g/cm³ | Not available | 0.81 g/cm³[11] |

| Refractive Index | Estimated: ~1.46-1.47 | Not available | 1.446[11] |

Estimations are based on trends observed for long-chain alkylcyclohexanes.

Spectral Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show broad, overlapping signals characteristic of alkyl chains and a cyclohexane ring.

-

δ 0.8-1.0 ppm: Multiplets corresponding to the terminal methyl groups of the butyl and octyl chains.

-

δ 1.0-1.8 ppm: A complex series of broad multiplets arising from the methylene and methine protons of the cyclohexane ring and the butyloctyl side chain. Due to conformational flexibility and similar chemical environments, distinct signals would be difficult to resolve.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide more distinct signals. Based on data for similar long-chain alkanes and alkylcyclohexanes, the following chemical shifts can be predicted:

-

δ ~14 ppm: Signals for the terminal methyl carbons.

-

δ ~22-35 ppm: A series of signals for the methylene carbons of the alkyl chains and the cyclohexane ring. The carbons closer to the point of attachment on the cyclohexane ring and at the branch point would have distinct shifts.

-

δ ~37-45 ppm: Signal for the methine carbon of the cyclohexane ring attached to the alkyl group and the methine carbon at the branch point of the butyloctyl group.

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show fragmentation patterns typical of long-chain alkylcyclohexanes.

-

Molecular Ion (M⁺): A peak at m/z 252, which may be of low intensity.

-

Fragmentation: The primary fragmentation would involve the loss of alkyl radicals from the side chain and cleavage of the cyclohexane ring. Common fragments would include the loss of a butyl group (M-57), an octyl group (M-113), and smaller alkyl fragments. A prominent peak at m/z 83, corresponding to the cyclohexyl cation, is also expected.[9] The mass spectrum of the precursor, (1-butyloctyl)benzene, is available and shows a base peak at m/z 91, corresponding to the tropylium ion, and significant fragmentation of the alkyl chain.[10]

Conclusion

This compound is a long-chain, branched alkylcyclohexane with properties that suggest its potential utility in lubricant technology. While its specific discovery and detailed experimental data are not widely published, its synthesis can be reasonably achieved through a two-step process of Friedel-Crafts alkylation followed by catalytic hydrogenation. The provided technical guide, based on available data and established chemical principles, offers a foundational understanding of this compound for researchers and scientists in relevant fields. Further empirical studies are necessary to fully characterize its physical, chemical, and performance properties.

References

- 1. rotalube.com [rotalube.com]

- 2. drivenracingoil.com [drivenracingoil.com]

- 3. Monograde Oil and Multigrade Oil: A Simplified Comparison [invexoil.com]

- 4. opieoils.co.uk [opieoils.co.uk]

- 5. WHAT IS MULTI-GRADE OIL? - TDX [tdxltd.co.nz]

- 6. How Industrial Lubricants Have Evolved Through the Years — Mansfield Service Partners [msp.energy]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. The Evolution of Engine Oil - Strategic Reliability Solutions Ltd [strategicreliabilitysolutions.com]

- 11. bcl.co.za [bcl.co.za]

(1-Butyloctyl)cyclohexane derivatives and analogues

An in-depth review of publicly available scientific literature and patent databases did not yield specific information on "(1-Butyloctyl)cyclohexane derivatives and analogues." While the broader class of cyclohexane derivatives is extensively studied across various therapeutic areas, the particular substitution pattern of a 1-butyloctyl group on a cyclohexane ring is not described in the context of drug development or biological research within the searched resources.

Further targeted searches for the exact "this compound" moiety, both as a standalone compound and as a substructure within larger molecules, also failed to retrieve relevant data. This suggests that this particular scaffold may not have been a focus of published research or patented inventions to date.

Without any available quantitative data (e.g., IC50 values, binding affinities), experimental protocols, or described signaling pathways related to "this compound derivatives," it is not possible to construct the requested in-depth technical guide, including data tables and visualizations.

Therefore, we must conclude that there is a lack of publicly accessible information on the topic of "this compound derivatives and analogues" at this time. For researchers, scientists, and drug development professionals interested in this specific chemical space, this may represent an unexplored area for potential future investigation.

Methodological & Application

Application Notes and Protocols for (1-Butyloctyl)cyclohexane as a Non-Polar Solvent

Introduction

(1-Butyloctyl)cyclohexane is a saturated alicyclic hydrocarbon. Due to its long, branched alkyl chain and cyclohexane ring, it is expected to be a non-polar, hydrophobic, and high-boiling point solvent.[1][2][3] These characteristics suggest its potential utility in specialized applications within research, organic synthesis, and early-stage drug development where traditional non-polar solvents like hexane or cyclohexane may be too volatile.[4][5][6] This document provides an overview of its anticipated properties, potential applications, and generalized experimental protocols.

Predicted Physicochemical Properties

The properties of this compound can be extrapolated from trends observed in shorter-chain alkyl cyclohexanes.[7] Generally, as the length of the alkyl chain increases, the boiling point, melting point, and viscosity are expected to increase.[2][7]

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₈H₃₆ | Based on the structure (butyl and octyl groups on a cyclohexane ring). |

| Molecular Weight | ~252.48 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Typical for long-chain hydrocarbons.[5] |

| Polarity | Non-polar | The molecule is composed of non-polar C-C and C-H bonds with a symmetrical distribution of electron density.[3] |

| Boiling Point | > 250 °C (estimated) | Significantly higher than cyclohexane (80.7 °C) and butylcyclohexane (~180 °C) due to increased van der Waals forces.[7][8] |

| Melting Point | < 0 °C (estimated) | Likely to have a low melting point due to its branched, non-symmetrical structure which can hinder crystal packing.[7] |

| Density | ~0.8-0.9 g/mL | Slightly less dense than water, typical for hydrocarbons.[2] |

| Solubility in Water | Insoluble | Expected to be highly hydrophobic.[9] |

| Solubility in Organic Solvents | Soluble in other non-polar solvents (e.g., hexane, toluene, diethyl ether). | Following the "like dissolves like" principle.[10] |

Potential Applications

High-Temperature Organic Synthesis

The high boiling point of this compound makes it a suitable solvent for organic reactions requiring elevated temperatures. It can serve as a replacement for other high-boiling non-polar solvents like decalin or certain mineral oils.

Potential Uses:

-

Metal-catalyzed cross-coupling reactions: Where high temperatures are often required to achieve good catalytic activity and reaction rates.

-

Polymer synthesis and processing: As a solvent or dispersing agent for non-polar polymers.

-

Reactions involving poorly soluble non-polar reactants: The large hydrocarbon structure may enhance the solubility of other large, non-polar molecules.

Drug Development and Formulation

In the context of drug development, non-polar solvents are crucial for the solubilization and processing of lipophilic drug candidates.[11]

Potential Uses:

-

Solubility screening for lipophilic compounds: Determining the solubility of poorly water-soluble drug candidates in a highly non-polar environment.

-

Excipient in non-aqueous formulations: For topical or specialized delivery systems where a high-boiling, non-volatile, and non-polar liquid is required.

-

Extraction and purification: As a solvent for the extraction of non-polar compounds from natural products or reaction mixtures.

Experimental Protocols

General Protocol for Organic Synthesis at High Temperature

This protocol outlines a general procedure for using this compound as a solvent in a high-temperature reaction, such as a Suzuki cross-coupling.

Materials:

-

Reactants (e.g., aryl halide, boronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

This compound (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Heating mantle with temperature control

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, and base under an inert atmosphere.

-

Solvent Addition: Add a sufficient volume of this compound to the flask to achieve the desired reactant concentration.

-

Heating: Attach the reflux condenser and place the flask in the heating mantle. Heat the reaction mixture to the desired temperature (e.g., 150 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a lower-boiling point organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the lower-boiling solvent. The product can then be purified from the high-boiling this compound by column chromatography or distillation under high vacuum.

Experimental Workflow for High-Temperature Synthesis

Caption: Workflow for a high-temperature organic synthesis reaction.

Protocol for Determining the Solubility of a Drug Candidate

This protocol describes a method to determine the equilibrium solubility of a new chemical entity (NCE) in this compound.

Materials:

-

NCE powder

-

This compound

-

Small vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or a suitable analytical instrument

Procedure:

-

Sample Preparation: Add an excess amount of the NCE powder to a vial containing a known volume of this compound.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully take an aliquot from the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (one that is miscible with both the sample and the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample by HPLC or another appropriate method to determine the concentration of the NCE.

-

Calculation: Calculate the solubility of the NCE in this compound based on the measured concentration and the dilution factor.

Decision Pathway for Solvent Selection

Caption: Decision tree for selecting a high-temperature solvent.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for organic solvents in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area or a chemical fume hood.

-

Fire Safety: Keep away from open flames and sources of ignition. It is expected to be flammable, similar to other hydrocarbons.[12][13]

-

Disposal: Dispose of as hazardous organic waste in accordance with local regulations.

References

- 1. The Cyclohexane Molecule [worldofmolecules.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Page loading... [wap.guidechem.com]

- 4. gneechem.com [gneechem.com]

- 5. Hexane - Wikipedia [en.wikipedia.org]

- 6. Uses of cyclohexane [cnchemshop.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. quora.com [quora.com]

- 9. quora.com [quora.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclohexane | C6H12 | CID 8078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Butylcyclohexane | C10H20 | CID 15506 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of (1-Butyloctyl)cyclohexane in Organic Synthesis: An Overview of Potential Uses

(1-Butyloctyl)cyclohexane, with the CAS number 13151-85-4, is a saturated alicyclic hydrocarbon featuring a bulky C12 alkyl substituent. This structure imparts high lipophilicity and a high boiling point, characteristics that could be advantageous in specific synthetic contexts.

Potential Applications in Organic Synthesis

Based on the properties of similar long-chain alkylated cyclohexanes and general principles of organic chemistry, several potential applications for this compound can be postulated:

-

High-Temperature Solvent: Its expected high boiling point and thermal stability could make it a suitable solvent for organic reactions requiring elevated temperatures. The nonpolar nature of the cyclohexane ring and the long alkyl chain would favor the dissolution of nonpolar reactants and reagents.

-

Inert Reaction Medium: The saturated hydrocarbon structure of this compound suggests it would be chemically inert under many reaction conditions, preventing interference with the desired chemical transformation. This is a crucial property for a solvent in sensitive organic syntheses.

-

Hydrophobic Phase in Biphasic Systems: In biphasic catalysis or extraction processes, this compound could serve as the nonpolar phase, facilitating the separation of catalysts or products from a polar phase, often aqueous.

-

Component of Liquid Organic Hydrogen Carriers (LOHCs): Alkyl-substituted cyclohexanes are being investigated as potential LOHCs. These systems involve the reversible hydrogenation and dehydrogenation of aromatic compounds for hydrogen storage. While not a direct application in the synthesis of a target molecule, the underlying chemistry is relevant to catalytic transformations.

General Experimental Considerations (Hypothetical)

Should a researcher consider employing this compound as a solvent, the following general protocol would be a logical starting point. It must be emphasized that this is a generalized procedure and not based on a specific, documented reaction in this solvent.

Table 1: Hypothetical Physical Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C18H36 |

| Molecular Weight | 252.48 g/mol |

| Boiling Point | High |

| Density | Less than water |

| Polarity | Nonpolar |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Soluble in common nonpolar solvents |

General Protocol for a Hypothetical Reaction in this compound

-

Reagent Preparation: Ensure all reagents and starting materials are compatible with a nonpolar, high-boiling solvent. Materials should be dried if the reaction is sensitive to moisture.

-

Reaction Setup: Assemble a reaction vessel equipped with a condenser, magnetic or mechanical stirrer, and an inert gas inlet (e.g., nitrogen or argon).

-

Solvent Addition: Charge the reaction vessel with the required volume of this compound.

-

Reagent Addition: Add the reactants and any catalysts to the solvent.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC-MS, NMR).

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The product isolation procedure would depend on the nature of the product. Standard techniques such as extraction, distillation, or chromatography could be employed.

Logical Workflow for Solvent Selection

The decision to use a novel solvent like this compound would typically follow a logical progression of evaluating its properties against the requirements of a specific chemical transformation.

Application Notes and Protocols: (1-Butyloctyl)cyclohexane as a Novel Mobile Phase in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of (1-Butyloctyl)cyclohexane as a mobile phase in chromatography is not well-documented in scientific literature. The following application notes and protocols are hypothetical and intended for exploratory purposes. The proposed methodologies are based on the inferred physicochemical properties of this compound and its similarity to other non-polar, high molecular weight hydrocarbons. Researchers should exercise caution and perform thorough validation before adopting this solvent in any chromatographic method.

Introduction

This compound is a saturated alicyclic hydrocarbon with a high molecular weight and low polarity. While not a conventional mobile phase, its properties suggest potential utility in specific chromatographic applications, particularly in normal-phase and non-aqueous reversed-phase chromatography for the separation of highly lipophilic and non-polar compounds. Its high boiling point and low volatility may also be advantageous in specific preparative-scale applications.

Physicochemical Properties (Inferred)

| Property | Estimated Value/Characteristic | Rationale/Comments |

| Chemical Formula | C₁₈H₃₆ | - |

| Molecular Weight | 252.48 g/mol | - |

| Polarity | Very Low | Saturated hydrocarbon structure. |

| Viscosity | Higher than common non-polar solvents (e.g., hexane, cyclohexane) | Viscosity of hydrocarbons increases with chain length.[1][2][3] |

| UV Cutoff | ~200-210 nm | Saturated hydrocarbons generally have low UV absorbance.[4][5][6][7][8] |

| Boiling Point | High | Expected to be significantly higher than smaller alkanes and cycloalkanes. |

| Miscibility | Miscible with non-polar solvents (e.g., hexane, toluene). Immiscible with highly polar solvents (e.g., water). Partial miscibility with moderately polar solvents (e.g., isopropanol, ethyl acetate) may be possible.[9][10] | "Like dissolves like" principle.[10] |

Potential Applications

Based on its inferred properties, this compound could be a valuable mobile phase component in the following areas:

-

Normal-Phase Chromatography (NPC): As a primary non-polar solvent for the separation of lipophilic compounds that are too strongly retained on reversed-phase columns.[11][12][13] It could be particularly useful for separating isomers of non-polar molecules.[14]

-

Non-Aqueous Reversed-Phase Chromatography (NARP): For the analysis of extremely hydrophobic compounds that are insoluble in aqueous mobile phases.[15][16] In NARP, a non-polar mobile phase is used with a non-polar stationary phase (e.g., C18) to separate compounds based on subtle differences in their lipophilicity.[15]

-

Preparative Chromatography: Its low volatility could be beneficial in preparative applications where solvent evaporation during fraction collection is a concern.

Experimental Protocols (Hypothetical)

The following protocols are suggested as a starting point for method development.

Protocol 1: Normal-Phase HPLC for the Separation of Carotenoid Isomers

Objective: To separate a mixture of carotenoid isomers (e.g., α-carotene and β-carotene) using a mobile phase containing this compound.

Instrumentation:

-

HPLC system with a quaternary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

| Parameter | Condition |

| Column | Silica, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | This compound |

| Mobile Phase B | Isopropanol |

| Gradient | 99:1 (A:B) to 90:10 (A:B) over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | 450 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve carotenoid standards in Mobile Phase A. |

Method Development Workflow:

Caption: Workflow for developing a normal-phase HPLC method using this compound.

Protocol 2: Non-Aqueous Reversed-Phase (NARP) HPLC for High Molecular Weight Lipids

Objective: To separate a mixture of high molecular weight, non-polar lipids (e.g., triglycerides with long fatty acid chains) using a non-aqueous mobile phase.

Instrumentation:

-

HPLC system with a binary pump

-

Autosampler

-

Column thermostat

-

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | This compound |

| Mobile Phase B | Ethyl Acetate |

| Gradient | 100% A to 50:50 (A:B) over 30 minutes |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40°C |

| Detector | ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas Flow: 1.5 L/min) |

| Injection Volume | 20 µL |

| Sample Preparation | Dissolve lipid mixture in Mobile Phase A. |

Logical Relationship for NARP Method:

Caption: Principle of non-aqueous reversed-phase separation for lipophilic compounds.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is a combustible liquid. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

While this compound is not a standard mobile phase, its inferred properties as a very non-polar and high-boiling solvent suggest it could be a useful tool for specialized chromatographic separations of highly lipophilic compounds. The hypothetical protocols provided here offer a starting point for researchers interested in exploring the potential of this novel mobile phase. Significant method development and validation would be required to establish its utility for any specific application.

References

- 1. List of viscosities - Wikipedia [en.wikipedia.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. UV Cutoff [macro.lsu.edu]

- 5. utsc.utoronto.ca [utsc.utoronto.ca]

- 6. scribd.com [scribd.com]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. researchgate.net [researchgate.net]

- 9. csustan.edu [csustan.edu]

- 10. Solvent Miscibility Table [sigmaaldrich.com]

- 11. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]

- 12. moravek.com [moravek.com]

- 13. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]

- 14. jordilabs.com [jordilabs.com]

- 15. biotage.com [biotage.com]

- 16. Non-aqueous reversed phase liquid chromatography with charged aerosol detection for quantitative lipid analysis with improved accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]

(1-Butyloctyl)cyclohexane: A Novel Plasticizer for Enhanced Polymer Flexibility

Application Note AP-POL-2025-01

Introduction

(1-Butyloctyl)cyclohexane is a high-molecular-weight, non-phthalate plasticizer with significant potential for use in a variety of polymer systems. Its saturated cycloaliphatic structure offers excellent thermal stability and compatibility with non-polar polymers, while the long alkyl chain imparts superior flexibility and permanence. This document provides an overview of its application as a plasticizer, including typical performance data and detailed experimental protocols for its evaluation in polymer formulations.

Key Applications

This compound is anticipated to be a highly effective plasticizer for a range of polymers, including:

-

Polyvinyl Chloride (PVC): As a primary or secondary plasticizer to enhance flexibility in applications such as wire and cable insulation, flooring, and automotive interiors.

-

Polyolefins (PE, PP): To improve impact resistance and reduce stiffness in films and molded articles.

-

Thermoplastic Elastomers (TPEs): To modify hardness and improve processability.

-

Rubber Formulations: As a processing aid and extender to improve flexibility and reduce compound viscosity.

Performance Characteristics